N-(2-furylmethyl)-2-(2-iodobenzoyl)hydrazinecarbothioamide
Overview
Description
N-(2-furylmethyl)-2-(2-iodobenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H12IN3O2S and its molecular weight is 401.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.96950 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticonvulsant and Neurotoxicity Screening
Derivatives similar to the queried compound have been synthesized and evaluated for anticonvulsant activity using models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). Some derivatives exhibited potent anticonvulsant results without toxicity at certain doses, indicating a potential area for neurological research applications (Bhanupriya Bhrigu et al., 2012).
Antibacterial and Antioxidant Activities
Thiosemicarbazones, structurally related to the queried compound, have been synthesized and tested for antibacterial and antioxidant activities. Certain derivatives showed excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity, highlighting their potential in antimicrobial and antioxidant research (A. Karaküçük-İyidoğan et al., 2014).
Chemical Synthesis and Characterization
Synthesis of Carbethoxyhydrazones
Research into the synthesis of carbethoxyhydrazones from acetylfurans and their reaction with thionyl chloride has been conducted, which might be relevant for understanding the chemical behavior and synthesis pathways of compounds like N-(2-furylmethyl)-2-(2-iodobenzoyl)hydrazinecarbothioamide (L. М. Pevzner et al., 2015).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(2-iodobenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O2S/c14-11-6-2-1-5-10(11)12(18)16-17-13(20)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFDFAERHNURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NCC2=CC=CO2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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